molecular formula C10H8O3 B180643 Methyl 1-benzofuran-2-carboxylate CAS No. 1646-27-1

Methyl 1-benzofuran-2-carboxylate

Cat. No.: B180643
CAS No.: 1646-27-1
M. Wt: 176.17 g/mol
InChI Key: GIJIKNIHYNIDSJ-UHFFFAOYSA-N
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Description

Methyl 1-benzofuran-2-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring

Scientific Research Applications

Methyl 1-benzofuran-2-carboxylate has a wide range of scientific research applications:

Safety and Hazards

“Methyl 1-benzofuran-2-carboxylate” is associated with certain safety hazards. It has been classified under the GHS07 hazard class . The associated hazard statements are H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

“Methyl 1-benzofuran-2-carboxylate” and its derivatives have shown promising results in various studies, particularly in the field of cancer research . Future research could focus on further exploring its anticancer properties and potential applications in other areas.

Biochemical Analysis

Biochemical Properties

Methyl 1-benzofuran-2-carboxylate, like other benzofuran derivatives, is expected to interact with various enzymes, proteins, and other biomoleculesIt is known that benzofuran derivatives can interact with genomic DNA, possibly through intercalation .

Cellular Effects

Some benzofuran derivatives have been found to be highly toxic towards certain cell lines . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given the known interactions of benzofuran derivatives with genomic DNA , it is possible that this compound exerts its effects at the molecular level through similar interactions. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-benzofuran-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzofurans, carboxylic acids, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    Psoralen: Used in the treatment of skin diseases such as psoriasis and vitiligo.

    8-Methoxypsoralen: Another derivative used in photochemotherapy.

    Angelicin: Known for its anti-inflammatory and anticancer properties.

Uniqueness: Methyl 1-benzofuran-2-carboxylate stands out due to its versatile synthetic routes, diverse chemical reactivity, and broad range of biological activities. Its unique structural features make it a valuable scaffold for developing new therapeutic agents and advanced materials.

Properties

IUPAC Name

methyl 1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJIKNIHYNIDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303014
Record name methyl 1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646-27-1
Record name 1646-27-1
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-benzofuran-2-carboxylate
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Synthesis routes and methods I

Procedure details

After adding thionyl chloride (3.80 ml) to a solution of 2-benzofurancarboxylic acid (2.00 g) in MeOH (60 ml) at −40° C., the mixture was stirred for 19 hours while the temperature gradually increased to room temperature. The reaction solution was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (n-hexane/AcOEt=6/1) to obtain methyl 2-benzofurancarboxylate.
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Synthesis routes and methods II

Procedure details

The crude product 2 was placed into a 5-liter 3-necked round-bottomed flask equipped with a mechanical stirrer and a water trap. Toluene (1,900 ml) was added and the solution heated at reflux temperature (111° C.) until all water had been removed. Diazabicyclounde-7-ene (DBU) (65 g) was then added and the mixture was stirred at 111° C., without the water trap, until the starting material was no longer present, i.e., was not detectable by TLC monitoring. Most of the solvent (90%) was then distilled off. The residue was cooled to 25° C., and ethyl acetate (1,000 ml) was added. The mixture was transferred to a separatory funnel and the organic solution washed with 2N HCl (2×1,000 ml), then with water (1,000 ml). Drying was done over magnesium sulfate. The crude product (326.56 g) was a dark oil and was used directly in the next step. A small sample was purified for the purpose of structure elucidation: the crude material (2 g) was dissolved in ethyl ether and washed with 1N KOH. Drying was done over magnesium sulfate, the material was filtered, and the solvent evaporated. The oily residue was crystallized from isopropanol. The melting range is 53.8°-54° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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